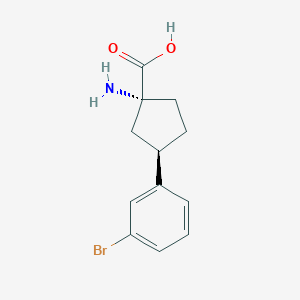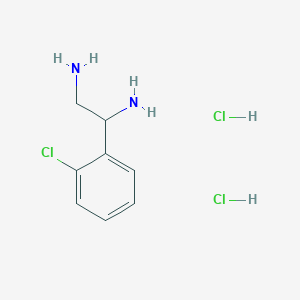![molecular formula C9H8BrN3O3 B13048809 Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13048809.png)
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a methyl ester group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the triazole ring can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)
Reduction: Reducing agents (sodium borohydride), solvents (ethanol, methanol)
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone)
Major Products
Substitution: Substituted triazolopyridines
Reduction: Alcohol derivatives
Oxidation: Carboxylic acid derivatives
Applications De Recherche Scientifique
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is employed in studies to investigate its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms of action of related compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- [1,2,4]Triazolo[4,3-a]pyrazine derivatives
Uniqueness
Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and chemical biology .
Propriétés
Formule moléculaire |
C9H8BrN3O3 |
|---|---|
Poids moléculaire |
286.08 g/mol |
Nom IUPAC |
methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O3/c1-16-8(14)5-13-9(15)12-4-6(10)2-3-7(12)11-13/h2-4H,5H2,1H3 |
Clé InChI |
TVKOZLGYVUCGCF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C(=O)N2C=C(C=CC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13048728.png)

![(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13048735.png)
![(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13048736.png)




![N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13048784.png)

![5-Phenyl-6-azaspiro[2.5]octane](/img/structure/B13048798.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate](/img/structure/B13048804.png)

![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid](/img/structure/B13048812.png)
